Procalcitonin - 56645-65-9

Procalcitonin

Catalog Number: EVT-1795291
CAS Number: 56645-65-9
Molecular Formula: C163H266N50O50S2
Molecular Weight: 3790.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Procalcitonin is under investigation in clinical trial NCT03440060 (Procalcitonin-guided Antibiotic Therapy During Severe Exacerbation of COPD).
A peptide prohormone precursor of CALCITONIN. It is normally present at low levels in serum, but is released into the bloodstream, primarily from neuroendocrine cells in the lungs and intestines, in response to INFLAMMATION and BACTERIAL INFECTIONS. It is a diagnostic marker for BACTEREMIA.
Source and Classification

Procalcitonin is classified as a member of the calcitonin gene family. It originates from the CALC-1 gene located on chromosome 11. The synthesis begins with preprocalcitonin, which undergoes cleavage to form procalcitonin (116 amino acids) and ultimately leads to the production of calcitonin (32 amino acids), katacalcin (21 amino acids), and N-terminal procalcitonin (57 amino acids) through post-translational modifications .

Synthesis Analysis

Methods and Technical Details

Procalcitonin is synthesized in response to inflammatory stimuli, particularly during bacterial infections. The synthesis process involves:

  1. Transcription: The CALC-1 gene is transcribed into mRNA.
  2. Translation: Ribosomal synthesis produces preprocalcitonin.
  3. Cleavage: Endopeptidases cleave the signal sequence from preprocalcitonin, resulting in procalcitonin.

The rapid increase in procalcitonin levels occurs within 6 to 12 hours post-infection, with a half-life ranging from 20 to 24 hours . This makes it a valuable marker for monitoring infection progression and response to treatment.

Molecular Structure Analysis

Structure and Data

The molecular structure of procalcitonin consists of 116 amino acids. The specific sequence allows for its cleavage into smaller peptides that have distinct biological activities. The structure can be represented as follows:

  • Full Length: Procalcitonin (116 amino acids)
  • Cleavage Products:
    • Calcitonin (32 amino acids)
    • Katacalcin (21 amino acids)
    • N-terminal procalcitonin (57 amino acids)

The structural integrity of procalcitonin is crucial for its function as a biomarker .

Chemical Reactions Analysis

Reactions and Technical Details

Procalcitonin does not participate in traditional chemical reactions but serves as a biochemical marker that reflects the body's response to infection. Its levels correlate with the severity of bacterial infections and can be measured using various immunoassay techniques, including:

  • Chemiluminescent Microparticle Immunoassay: This method utilizes anti-procalcitonin antibodies attached to microparticles to quantify serum levels.
  • Biosensors: Recent advancements include nanobiosensors that provide rapid and sensitive detection of procalcitonin levels in clinical settings .
Mechanism of Action

Process and Data

Procalcitonin functions as a biomarker rather than an active participant in biochemical pathways. Its mechanism involves:

  1. Synthesis Triggered by Infections: Procalcitonin is synthesized in response to bacterial invasion, influenced by cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  2. Indicator of Severity: Elevated levels indicate systemic inflammation or severe bacterial infections.
  3. Monitoring Treatment Response: Levels decrease significantly when effective treatment is administered, providing feedback on therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 13 kDa for full-length procalcitonin.
  • Solubility: Soluble in aqueous solutions, with stability under physiological conditions.
  • Biological Half-Life: Approximately 22 to 26 hours, allowing for effective monitoring over time.

These properties make procalcitonin an effective biomarker for clinical diagnostics .

Applications

Scientific Uses

Procalcitonin has several applications in clinical medicine:

  • Diagnosis of Sepsis: It serves as a critical tool for differentiating between bacterial and viral infections due to its rapid elevation during bacterial infections.
  • Guiding Antibiotic Therapy: Procalcitonin levels help determine the necessity and duration of antibiotic treatment, reducing unnecessary antibiotic use .
  • Monitoring Disease Progression: It aids in tracking the severity of infections and patient responses to therapy.
Molecular Biology and Biosynthesis of Procalcitonin

Genomic Regulation of PCT Expression

Role of the CALC-1 Gene in Procalcitonin Synthesis

The CALC-1 gene (Calcitonin-I gene), located on chromosome 11, governs procalcitonin (PCT) synthesis. This gene encodes a 141-amino acid precursor called preprocalcitonin, which undergoes post-translational modification to yield PCT—a 116-amino acid prohormone with a molecular weight of ~13 kDa [1] [6]. The CALC-1 gene exhibits complex alternative splicing, generating two distinct PCT transcripts (PCT-I and PCT-II) alongside mRNA for calcitonin gene-related peptide-I (CGRP-I) [2]. Under physiological conditions, CALC-1 expression is restricted primarily to thyroidal C-cells. However, during systemic inflammation, extrathyroidal tissues activate this gene via unique promoter regions responsive to inflammatory mediators [6] [8].

Table 1: Key Features of CALC-1 Gene Products

TranscriptLength (aa)Primary Site of ExpressionInflammatory Response
PCT-I116Thyroid C-cells, Extrathyroidal tissuesStrongly upregulated
PCT-IIVariantLung, Liver, KidneyModerately upregulated
CGRP-I37Neuronal tissuesWeakly upregulated

Cytokine-Mediated Transcriptional Activation

PCT expression during bacterial sepsis is driven by specific proinflammatory cytokines:

  • Lipopolysaccharide (LPS) Trigger: Bacterial endotoxins stimulate Toll-like receptor 4 (TLR4) on immune cells, inducing release of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) [4] [7].
  • Cascade Effect: IL-1β and TNF-α activate NF-κB pathways in parenchymal cells (e.g., hepatocytes, adipocytes), initiating CALC-1 transcription [4] [8]. IL-6 further amplifies PCT synthesis via JAK-STAT signaling [7].
  • Kinetics: Serum PCT levels rise within 3–5 hours post-LPS exposure, peak at 6–12 hours, and can reach concentrations >1000-fold above baseline (<0.05 ng/mL) in septic shock [3] [4].

Table 2: Cytokine Effects on PCT Expression

CytokineTarget CellsSignaling PathwayTime to Peak Effect
IL-1βHepatocytes, MonocytesNF-κB3–4 hours
TNF-αAdipocytes, Lung cellsNF-κB, MAPK4–6 hours
IL-6Hepatocytes, KeratinocytesJAK-STAT6–8 hours

Suppression Mechanisms by Interferon-γ in Viral Infections

Interferon-γ (IFN-γ) critically differentiates bacterial from viral infections by suppressing PCT:

  • Mechanism: IFN-γ inhibits NF-κB nuclear translocation, blocking CALC-1 transcription induced by IL-1β/TNF-α [3] [7].
  • Clinical Correlation: This explains why viral infections (e.g., influenza) rarely elevate PCT >0.5 ng/mL, serving as a key diagnostic marker [7] [8].
  • Experimental Evidence: In vitro studies show IFN-γ reduces LPS-stimulated PCT production in monocytes by >80% [7].

Tissue-Specific Production Pathways

Thyroid C-Cell vs. Extrathyroidal Synthesis

Under homeostasis, PCT is exclusively produced by thyroidal neuroendocrine C-cells and processed into calcitonin for calcium regulation [1] [10]. During systemic inflammation, a paradigm shift occurs:

  • Extrathyroidal Dominance: Thyroidectomy studies confirm >95% of circulating PCT in sepsis originates from non-thyroidal sources [4] [6].
  • Cellular Sources: Lung neuroendocrine cells, intestinal enterochromaffin cells, and activated macrophages express CALC-1 mRNA post-cytokine stimulation [2] [4].
  • Key Difference: Extrathyroidal tissues lack prohormone convertases, causing PCT accumulation rather than conversion to calcitonin [6] [10].

Hepatic Contribution to PCT Production

The liver is the primary site of PCT synthesis in sepsis and trauma:

  • Primate Models: LPS-treated baboons show hepatic PCT concentrations of 4 ng/g wet tissue—higher than kidney (2.3 ng/g) or lung (1.8 ng/g) [4] [5].
  • Mechanisms in Liver Disease:
  • Cirrhosis: Gut-derived endotoxins bypass hepatic filtration, triggering Kupffer cells to produce PCT (baseline: 0.104 ng/mL vs. 2.0 ng/mL in acute liver failure) [5] [9].
  • Trauma: Hepatic ischemia/reperfusion injury releases damage-associated molecular patterns (DAMPs), inducing PCT via TLR4/IL-6 pathways [5] [9].
  • Clinical Impact: In trauma patients, initial PCT >2 ng/mL predicts sepsis with 89% specificity and correlates with 30-day mortality (P<0.01) [9].

Table 3: Tissue-Specific PCT Production in Inflammation

Tissue/OrganPCT Concentration (ng/g)Primary InducersClinical Association
Liver4.0LPS, IL-6, DAMPsSepsis, Trauma, Liver failure
Kidney2.3TNF-α, IL-1βSeptic shock, Acute kidney injury
Lung1.8Bacterial endotoxinsPneumonia, ARDS
Adipose1.5IL-6, Glucose-dependent insulinotropic polypeptidePeritonitis, Metabolic inflammation

Properties

CAS Number

56645-65-9

Product Name

Procalcitonin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-16-(carboxymethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C163H266N50O50S2

Molecular Weight

3790.3 g/mol

InChI

InChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1

InChI Key

PBGNJGVTFINXOG-XJVRLEFXSA-N

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)[C@@H](C)O

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